

An In-depth Technical Guide to 5-(2-fluorophenyl)-2-furoic acid

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Compound of Interest

Compound Name: 5-(2-Fluorophenyl)furan-2-carboxylic acid

Cat. No.: B1300832

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This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)-2-furoic acid, a synthetic organic compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

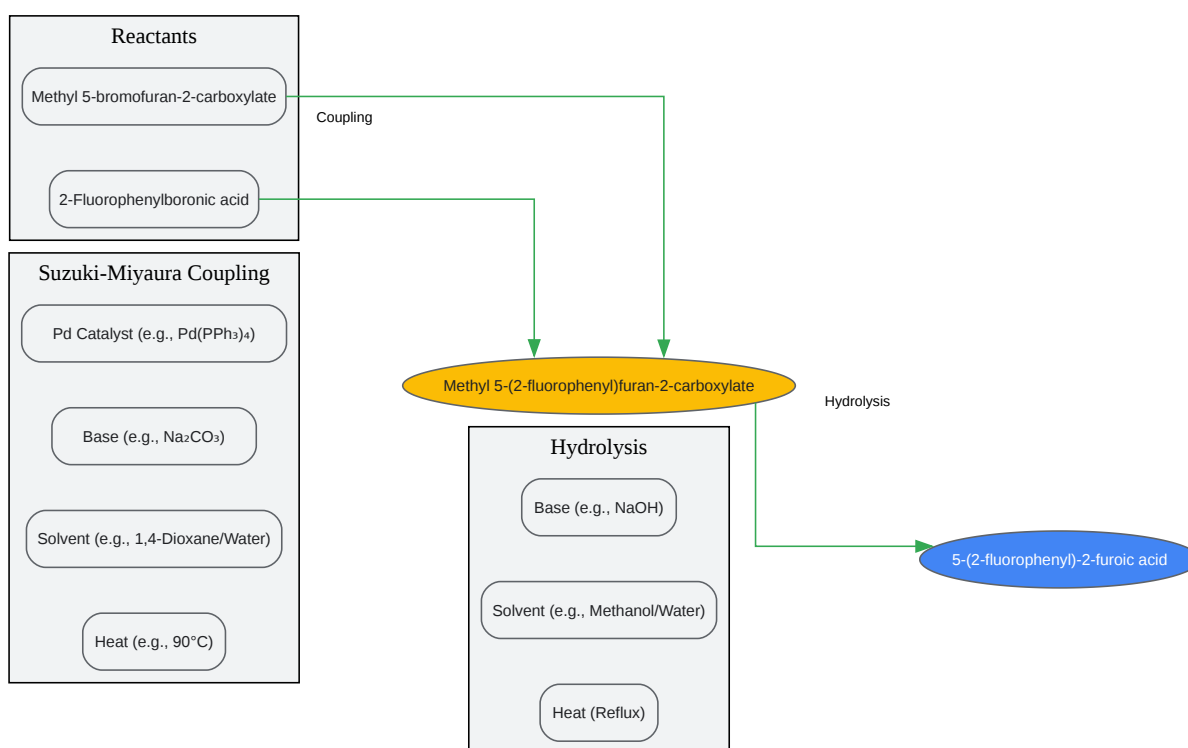
Chemical Properties

5-(2-fluorophenyl)-2-furoic acid is a derivative of 2-furoic acid, featuring a 2-fluorophenyl substituent at the 5-position of the furan ring. The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Property	Value	Source
IUPAC Name	5-(2-fluorophenyl)furan-2-carboxylic acid	Sigma-Aldrich
CAS Number	353761-02-1	Sigma-Aldrich
Molecular Formula	C ₁₁ H ₇ FO ₃	PubChem
Molecular Weight	206.17 g/mol	Sigma-Aldrich
InChI Key	GRMHOKHCKXBRIB-UHFFFAOYSA-N	Sigma-Aldrich[1]

Synthesis

The synthesis of 5-(2-fluorophenyl)-2-furoic acid can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is adaptable for the synthesis of various 5-aryl-2-furoic acid derivatives. [2][3][4][5][6][7][8][9] A plausible synthetic route starts from a halogenated furan derivative, such as methyl 5-bromofuran-2-carboxylate, which is coupled with 2-fluorophenylboronic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.



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Caption: Synthetic workflow for 5-(2-fluorophenyl)-2-furoic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a structurally related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.^[2]

Step 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

- To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Add a solvent system of 1,4-dioxane and an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq).
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to approximately 90°C with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter through a pad of celite.
- Extract the filtrate with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-fluorophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-(2-fluorophenyl)-2-furoic acid

- Dissolve the methyl 5-(2-fluorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

- Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.
- Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
- Cool the reaction mixture and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(2-fluorophenyl)-2-furoic acid.

Potential Biological Activities

While specific biological data for 5-(2-fluorophenyl)-2-furoic acid is not extensively available in the public domain, the broader class of 5-aryl-2-furoic acid derivatives has shown promise in several therapeutic areas.

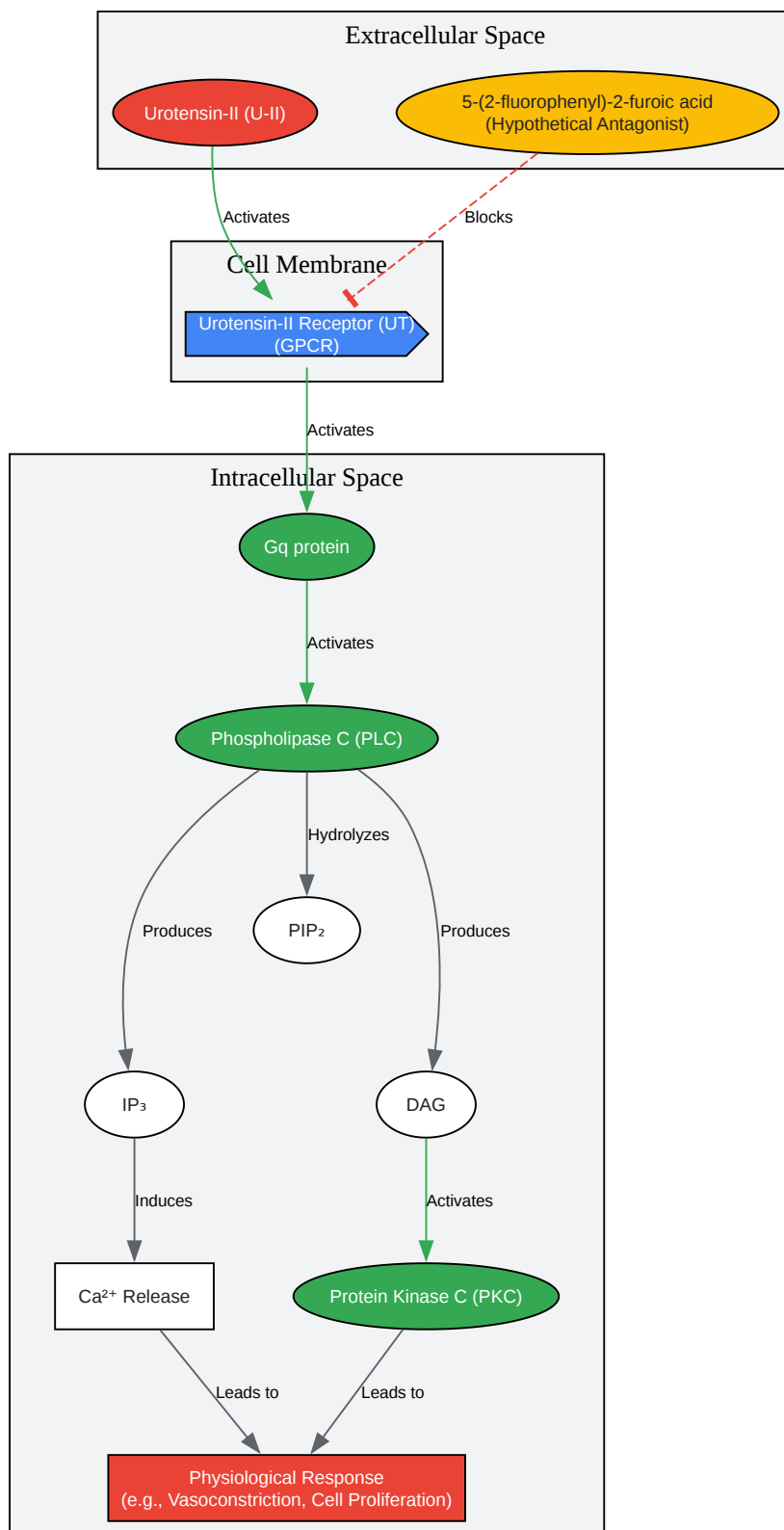
Antimicrobial Activity

Derivatives of 5-phenyl-2-furoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives demonstrated potent activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Pseudomonas aeruginosa*) bacteria, as well as the pathogenic fungus *Candida albicans*.^[10] The mechanism of action is likely multifaceted but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further screening of 5-(2-fluorophenyl)-2-furoic acid against a panel of pathogenic microbes is warranted to determine its specific antimicrobial spectrum and potency.

Urotensin-II Receptor Antagonism

Urotensin-II (U-II) is a potent vasoconstrictor peptide implicated in the pathophysiology of cardiovascular diseases.^{[11][12][13]} The urotensin-II receptor (UT) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological responses such as vasoconstriction and cell proliferation.^[13] Antagonists of the UT receptor are being investigated as potential therapeutics for conditions like hypertension and heart failure.^{[11][13]} Notably, a series of 5-aryl-furan-2-carboxamide derivatives have been identified

as potent UT receptor antagonists. This suggests that the 5-aryl-2-furoic acid scaffold is a promising starting point for the development of such antagonists.



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Caption: Hypothetical signaling pathway of Urotensin-II and its antagonism.

Spectroscopic Data (Reference)

While specific spectroscopic data for 5-(2-fluorophenyl)-2-furoic acid is not readily available, the following data for the parent compound, 2-furoic acid, can be used as a reference for spectral interpretation.

^1H NMR of 2-Furoic Acid (400 MHz, DMSO- d_6):

- δ 7.90 (dd, $J = 1.6, 0.8$ Hz, 1H)
- δ 7.22 (dd, $J = 3.5, 0.8$ Hz, 1H)
- δ 6.64 (dd, $J = 3.5, 1.7$ Hz, 1H)
- δ 13.2 (br s, 1H, COOH)

^{13}C NMR of 2-Furoic Acid (100 MHz, DMSO- d_6):

- δ 159.8
- δ 147.4
- δ 145.4
- δ 118.2
- δ 112.5

IR Spectrum of 2-Furoic Acid (KBr pellet, cm^{-1}):

- Broad O-H stretch from the carboxylic acid (~ 3000 cm^{-1})
- C=O stretch from the carboxylic acid (~ 1700 cm^{-1})
- C=C and C-O stretches from the furan ring (in the fingerprint region)

Conclusion

5-(2-fluorophenyl)-2-furoic acid is a compound of interest for further investigation, particularly in the fields of antimicrobial and cardiovascular drug discovery. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds, allowing for its accessible synthesis and the generation of analogues for structure-activity relationship studies. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.

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